molecular formula C12H14N2O3 B7465157 4-acetyl-N-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

4-acetyl-N-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

Cat. No. B7465157
M. Wt: 234.25 g/mol
InChI Key: AYJAKTRVARSELT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-acetyl-N-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide, also known as AMBC, is a synthetic compound that has gained attention in scientific research due to its potential applications in the fields of medicine and material science. AMBC is a benzoxazine derivative that exhibits unique properties, such as high thermal stability, good solubility, and excellent mechanical properties.

Scientific Research Applications

4-acetyl-N-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide has been extensively studied for its potential applications in various fields of science. In the field of medicine, 4-acetyl-N-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide has shown promising results as an antibacterial agent, with activity against both gram-positive and gram-negative bacteria. 4-acetyl-N-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide has also been studied for its potential use as an anticancer agent, with results showing inhibition of cancer cell growth and induction of apoptosis. In the field of material science, 4-acetyl-N-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide has been investigated for its use as a monomer in the synthesis of polymer composites, which exhibit improved mechanical properties and thermal stability.

Mechanism of Action

The mechanism of action of 4-acetyl-N-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide as an antibacterial agent is not fully understood. However, it is believed to act by disrupting the bacterial cell membrane, leading to cell death. As an anticancer agent, 4-acetyl-N-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide has been shown to induce apoptosis through the activation of caspase-3, a key enzyme involved in programmed cell death. The exact mechanism of action of 4-acetyl-N-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide in the synthesis of polymer composites is also not fully understood, but it is believed to involve the formation of crosslinks between polymer chains, leading to improved mechanical properties.
Biochemical and Physiological Effects:
4-acetyl-N-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide has been shown to have low toxicity and minimal side effects in animal studies. However, further studies are needed to fully understand the biochemical and physiological effects of 4-acetyl-N-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide in humans.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-acetyl-N-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide in lab experiments is its high thermal stability, which makes it suitable for use in high-temperature applications. 4-acetyl-N-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide also exhibits good solubility in a variety of solvents, making it easy to handle and process. However, one limitation of using 4-acetyl-N-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide in lab experiments is its relatively high cost compared to other compounds.

Future Directions

There are several future directions for research on 4-acetyl-N-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide. One area of interest is the development of new antibacterial agents based on the structure of 4-acetyl-N-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide. Another area of research is the synthesis of new polymer composites using 4-acetyl-N-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide as a monomer, with the aim of improving their mechanical properties and thermal stability. Additionally, further studies are needed to fully understand the mechanism of action of 4-acetyl-N-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide as an anticancer agent and to explore its potential use in cancer therapy.
Conclusion:
In conclusion, 4-acetyl-N-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide is a synthetic compound that has shown promising results in scientific research for its potential applications in medicine and material science. The synthesis method is simple, efficient, and scalable, making it suitable for large-scale production. 4-acetyl-N-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide exhibits unique properties, such as high thermal stability, good solubility, and excellent mechanical properties, which make it a promising candidate for use in various fields of science. Further research is needed to fully understand the biochemical and physiological effects of 4-acetyl-N-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide and to explore its potential use in various applications.

Synthesis Methods

4-acetyl-N-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide can be synthesized through a one-pot reaction of 4-acetylbiphenyl, N-methylurea, and paraformaldehyde in the presence of a strong acid catalyst. The reaction proceeds through a series of steps, including imine formation, cyclization, and dehydration, to yield 4-acetyl-N-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide as a white crystalline powder. The synthesis method is simple, efficient, and scalable, making it suitable for large-scale production.

properties

IUPAC Name

4-acetyl-N-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-8(15)14-7-11(12(16)13-2)17-10-6-4-3-5-9(10)14/h3-6,11H,7H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYJAKTRVARSELT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(OC2=CC=CC=C21)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetyl-N-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

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